N-(3-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(3-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17FN2O3 and its molecular weight is 364.376. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Chiral Auxiliaries
Research has explored the use of fluorine-containing chiral auxiliaries, including derivatives similar to the compound , for the rapid and efficient asymmetric synthesis of amino acids. These studies have demonstrated the potential of such compounds, when used as part of Ni(II) complexes, to enhance reaction rates and achieve high stereoselectivities in producing S-α-amino acids, highlighting their significance in synthetic organic chemistry and pharmaceutical applications (Saghyan et al., 2010).
Material Science: Polyamides and Polyimides
In materials science, derivatives of the compound have been investigated for the synthesis of high-performance polymers. Studies on new polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups, for instance, have shown that these materials exhibit high glass transition temperatures and good solubility in common solvents, making them potential candidates for applications in electronic and optoelectronic devices (Liaw et al., 2002).
Medicinal Chemistry: HIV Integrase Inhibitors
In medicinal chemistry, derivatives structurally related to N-(3-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been explored as potent inhibitors of HIV-1 integrase, an enzyme critical for the viral replication cycle. Such compounds exhibit promising inhibitory activities and pharmacokinetic profiles, underscoring their potential as antiviral agents (Pace et al., 2007).
Kinase Inhibition for Cancer Therapy
Research into kinase inhibition for cancer therapy has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as selective and potent inhibitors of the Met kinase superfamily. These compounds have shown efficacy in preclinical models of cancer, supporting their advancement into clinical trials and highlighting their potential in targeted cancer therapies (Schroeder et al., 2009).
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c1-14(25)15-7-4-8-17(12-15)23-20(26)18-9-5-11-24(21(18)27)13-16-6-2-3-10-19(16)22/h2-12H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIYVBZLWVNSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.